2-[4-(4-methoxyphenyl)piperazin-1-yl]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may include optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE exhibits unique properties that make it particularly valuable for certain applications. Similar compounds include:
Bilastine: Known for its antihistaminic properties.
Quinolin-2,4-dione derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties.
Properties
Molecular Formula |
C24H26N8O |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H26N8O/c1-14-7-8-17-15(2)26-22(28-19(17)11-14)31-23-29-20(12-21(33)30-23)18-13-25-24(27-16(18)3)32-9-5-4-6-10-32/h7-8,11-13H,4-6,9-10H2,1-3H3,(H2,26,28,29,30,31,33) |
InChI Key |
FPENFPJLJHCEKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCCC5 |
Origin of Product |
United States |
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